molecular formula C9H14N4O B3058333 2-Methoxy-6-(piperazin-1-yl)pyrazine CAS No. 89007-52-3

2-Methoxy-6-(piperazin-1-yl)pyrazine

Cat. No.: B3058333
CAS No.: 89007-52-3
M. Wt: 194.23 g/mol
InChI Key: VSARXIPDRASTTK-UHFFFAOYSA-N
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Description

2-Methoxy-6-(piperazin-1-yl)pyrazine is a heterocyclic organic compound with the molecular formula C9H14N4O It is characterized by the presence of a pyrazine ring substituted with a methoxy group at the 2-position and a piperazine ring at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(piperazin-1-yl)pyrazine typically involves the reaction of 2-methoxypyrazine with piperazine. One common method is the nucleophilic substitution reaction where 2-methoxypyrazine is treated with piperazine in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(piperazin-1-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form a dihydropyrazine derivative.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-6-(piperazin-1-yl)pyrazine or 2-carbonyl-6-(piperazin-1-yl)pyrazine.

    Reduction: Formation of 2-methoxy-6-(dihydropiperazin-1-yl)pyrazine.

    Substitution: Formation of 2-substituted-6-(piperazin-1-yl)pyrazine derivatives.

Scientific Research Applications

2-Methoxy-6-(piperazin-1-yl)pyrazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-6-(morpholin-1-yl)pyrazine: Similar structure but with a morpholine ring instead of a piperazine ring.

    2-Methoxy-6-(piperidin-1-yl)pyrazine: Similar structure but with a piperidine ring instead of a piperazine ring.

    2-Methoxy-6-(pyrrolidin-1-yl)pyrazine: Similar structure but with a pyrrolidine ring instead of a piperazine ring.

Uniqueness

2-Methoxy-6-(piperazin-1-yl)pyrazine is unique due to the presence of both a methoxy group and a piperazine ring, which confer specific chemical and biological properties. The piperazine ring enhances its ability to interact with biological targets, while the methoxy group can influence its electronic properties and reactivity.

Properties

IUPAC Name

2-methoxy-6-piperazin-1-ylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-14-9-7-11-6-8(12-9)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSARXIPDRASTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90536666
Record name 2-Methoxy-6-(piperazin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90536666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89007-52-3
Record name 2-Methoxy-6-(piperazin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90536666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-6-(piperazin-1-yl)pyrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Prepared in analogy to example 4.10(c) from 6′-Methoxy-2,3,5,6-tetrahydro-[1,2′]bipyrazinyl-4-carboxylic acid tert-butyl ester and trifluoroacetic acid. MS (m/e): 195.1 (MH+, 80%)
Name
6′-Methoxy-2,3,5,6-tetrahydro-[1,2′]bipyrazinyl-4-carboxylic acid tert-butyl ester
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Synthesis routes and methods II

Procedure details

Prepared in analogy to example 4.10 (c) from 6′-Methoxy-2,3,5,6-tetrahydro-[1,2′]bipyrazinyl-4-carboxylic acid tert-butyl ester and trifluoroacetic acid. MS (m/e): 195.1 (MH+, 80%)
[Compound]
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example 4.10 ( c )
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6′-Methoxy-2,3,5,6-tetrahydro-[1,2′]bipyrazinyl-4-carboxylic acid tert-butyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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